4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride
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Overview
Description
4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride is a heterocyclic compound with the molecular formula C7H2Cl2N2OS. It is a derivative of thienopyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride typically involves the chlorination of thienopyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid with thionyl chloride under reflux conditions . This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound.
Chemical Reactions Analysis
4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid.
Reduction: It can be reduced to form 4-chlorothieno[2,3-d]pyrimidine-6-methanol under specific conditions.
Scientific Research Applications
4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: It serves as a building block for the development of compounds that can inhibit specific enzymes or receptors, making it valuable in drug discovery.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit HIV-1 reverse transcriptase, a key enzyme in the replication of the virus . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride can be compared with other thienopyrimidine derivatives, such as:
4-Chlorothieno[3,2-d]pyrimidine-6-carbonyl chloride: Similar in structure but with different positional isomers, leading to variations in reactivity and biological activity.
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: The precursor to the carbonyl chloride derivative, used in similar applications but with different reactivity.
These comparisons highlight the unique properties of this compound, such as its ability to form reactive intermediates for further chemical transformations.
Properties
Molecular Formula |
C7H2Cl2N2OS |
---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-5-3-1-4(6(9)12)13-7(3)11-2-10-5/h1-2H |
InChI Key |
BYDCFOHFTJOIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)C(=O)Cl |
Origin of Product |
United States |
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